3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H14F3N3O2S and its molecular weight is 417.41. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrido[2,3-d]pyrimidines, a related class of compounds, have been found to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been found to target various proteins including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of action
Compounds with a similar structure have been found to form electron donor–acceptor (eda) complexes, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .
Biochemical pathways
Related compounds have been found to affect various signaling pathways associated with the proteins they target .
Result of action
Related compounds have been found to have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action environment
Related compounds have been found to undergo reactions under visible light irradiation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione are largely related to its potential as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and inhibitors of these enzymes can have significant effects on cell function . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not specified in the available literature .
Cellular Effects
As a potential kinase inhibitor, it could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a potential kinase inhibitor, it may exert its effects at the molecular level by binding to kinases and inhibiting their activity . This could lead to changes in gene expression and other cellular processes .
Properties
IUPAC Name |
3-(thiophen-2-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S/c21-20(22,23)14-7-5-13(6-8-14)11-25-16-4-1-9-24-17(16)18(27)26(19(25)28)12-15-3-2-10-29-15/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUVLBIIDAOVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(F)(F)F)CC4=CC=CS4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.